Aromatic Amine vs. β-Amino Isomer: Reactivity Comparison
The target compound possesses an aromatic amine (anilinium‑type) with an estimated pKₐ of 4.6 ± 0.5, whereas the closest positional isomer 3‑amino‑3‑(4‑methoxyphenyl)propanoic acid (CAS 5678‑45‑5) contains an aliphatic β‑amino group with an estimated pKₐ of 9.8 ± 0.3 [1]. Under standard HATU‑mediated amide coupling at pH 7.5–8.5, the aliphatic amine of the comparator exists predominantly as the reactive free‑base (>90 %), while the aromatic amine of the target compound is >99 % protonated and therefore nucleophilically inactive unless the pH is elevated above its pKₐ, at which point competing ester hydrolysis becomes significant [2]. This difference in protonation state necessitates distinct coupling protocols and protecting‑group strategies when using the target compound.
| Evidence Dimension | Protonation‑state‑dependent nucleophilic reactivity in amide‑bond formation |
|---|---|
| Target Compound Data | Aromatic amine pKₐ 4.6 ± 0.5; >99 % protonated at pH 7.5 |
| Comparator Or Baseline | 3‑Amino‑3‑(4‑methoxyphenyl)propanoic acid (CAS 5678‑45‑5): aliphatic amine pKₐ 9.8 ± 0.3; >90 % free‑base at pH 7.5 |
| Quantified Difference | ΔpKₐ ≈ 5.2 log units; protonation‑state differential > 90 % |
| Conditions | Calculated pKₐ values; aqueous solution, 25 °C, ionic strength 0.1 M |
Why This Matters
Procurement of the wrong isomer will result in failure of standard peptide‑coupling protocols, directly impacting synthetic yield and project timelines.
- [1] Calculated pKₐ values from ACD/Labs Percepta platform; aniline pKₐ ~4.6, aliphatic β‑amino acid pKₐ ~9.8. View Source
- [2] Montalbetti, C.A.G.N. & Falque, V. Amide bond formation and peptide coupling. Tetrahedron 61, 10827–10852 (2005). (Class‑level inference). View Source
